![molecular formula C16H14FN3O4S2 B2555975 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 899734-25-9](/img/structure/B2555975.png)

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a synthetic molecule with the molecular formula C16H14FN3O4S2 . It is not intended for human or veterinary use and is typically used for research purposes.

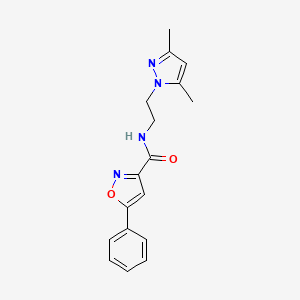

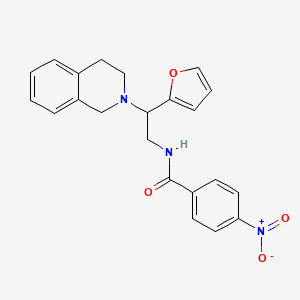

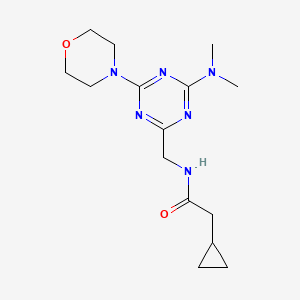

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 4H-benzo[e][1,2,4]thiadiazin-3-yl group, a fluoro group, and a methoxyphenyl group . The exact structure can be found in various chemical databases .Applications De Recherche Scientifique

Radioligands for Peripheral Benzodiazepine Receptor (PBR)

Radioligands like [18F]FMDAA1106 and [18F]FEDAA1106 have been developed for imaging PBR, which is associated with neuroinflammation and tumor progression. These compounds show promise for positron emission tomography (PET) imaging, highlighting their potential in diagnosing and studying diseases related to PBR expression in the brain and cancers (Zhang et al., 2003).

A2B Adenosine Receptor Antagonists

Compounds based on 4-substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amides have been explored for their potential as drug-like, non-xanthine based A2B adenosine receptor antagonists. This research highlights the significance of such compounds in developing therapies targeting the A2B receptor, implicating possible applications in cardiovascular diseases, diabetes, and cancer (Cheung et al., 2010).

Anticancer Activities

Benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones have been synthesized and tested for their anticancer activities against various cancer cell lines. These studies suggest that modifications to the benzothiadiazinyl scaffold could yield compounds with significant anticancer properties, providing a basis for further drug development in oncology (Kamal et al., 2011).

Allelochemicals from Gramineae

Research into benzoxazinones and related compounds, which share some structural similarities with the compound , has demonstrated their role as allelochemicals with potential agronomic utility. These compounds exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, indicating their importance in agricultural science and pest management (Macias et al., 2006).

Peripheral Benzodiazepine Receptor Imaging

Studies have focused on developing potent ligands for PBR imaging in vivo, such as [18F]FEDAA1106, to monitor inflammatory content in atherosclerotic plaques and other pathologies. These findings underscore the relevance of PBR-targeted compounds in clinical diagnostics and research on neurodegenerative diseases and cardiovascular health (Cuhlmann et al., 2014).

Orientations Futures

Mécanisme D'action

Target of action

Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The specific targets of “2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide” would depend on the specific functional groups attached to the ring.

Mode of action

The mode of action would depend on the specific targets of the compound. For example, if the compound acts as a KATP channel activator, it would interact with the KATP channels, leading to their opening and subsequent effects .

Biochemical pathways

The affected pathways would depend on the specific targets and mode of action of the compound. For instance, if the compound acts as an antihypertensive, it might affect the renin-angiotensin-aldosterone system or other pathways involved in blood pressure regulation .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its chemical structure and the specific functional groups attached to the ring. These properties would influence the bioavailability of the compound .

Result of action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound acts as an anticancer agent, it might induce apoptosis in cancer cells or inhibit their proliferation .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O4S2/c1-24-13-5-3-2-4-11(13)18-15(21)9-25-16-19-12-7-6-10(17)8-14(12)26(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHJRPOSQQZXOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2555897.png)

![N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide](/img/structure/B2555907.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2555911.png)

![O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B2555913.png)